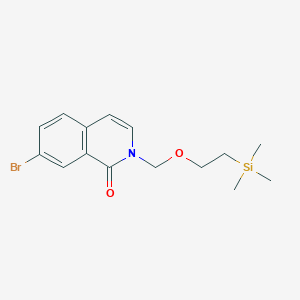
2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one
Descripción general
Descripción
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound . It has a trimethylsilyl group and an ethoxy methyl group attached to it . These groups are often used in organic synthesis as protecting groups .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are synthesized from readily available starting materials . For instance, 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate is synthesized from 2-trimethylsilylethanol .Chemical Reactions Analysis
The compound likely undergoes reactions typical of isoquinolines and trimethylsilyl ethers . Trimethylsilyl ethers, for example, are known to be good leaving groups and can be cleaved by fluoride ions .Aplicaciones Científicas De Investigación
Regiospecific Synthesis in Alkaloids
A significant application of trimethylsilyl groups, similar to those in the specified compound, is observed in the regiospecific synthesis of isoquinoline alkaloids. Specifically, they have been used to control the regiochemistry in tetrahydroisoquinoline synthesis through the Pictet-Spengler reaction (Miller & Tsang, 1988).
Prodrug Development
Compounds like 2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one have potential in prodrug development. The trimethylsilyl group can be used for selective drug delivery to hypoxic tissues, as demonstrated in studies involving biomimetic reduction (Parveen et al., 1999).
Synthesis of Benzobazepines
Trimethylsilyl groups have been employed in the synthesis of 1-methyl-3-(trimethylsilyl)-1H-benzo[b]azepines, suggesting applications in diverse organic syntheses. These groups can be removed or converted to other functional groups as needed in synthetic pathways (Morita et al., 2010).
Synthesis of Perhydroisoquinolines
Intramolecular Diels-Alder reactions involving compounds with trimethylsilyl groups, like the specified compound, are used in the efficient synthesis of perhydroisoquinolines. This method offers significant stereochemical control in complex molecule synthesis, demonstrating the versatility of these compounds in synthetic organic chemistry (Sparks et al., 2003).
In Vitro Cytotoxic Evaluation
Compounds structurally related to isoquinolinequinones, such as 7-bromoisoquinolinequinones, have been synthesized and evaluated for their cytotoxic activity. This suggests potential applications in anticancer drug development (Delgado et al., 2012).
Synthesis of Dihydroisoquinoline Carboxylates
The synthesis of ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates using trimethylsilyl enol ethers points towards applications in creating isoquinoline derivatives, potentially useful in medicinal chemistry (Wada et al., 1983).
Propiedades
IUPAC Name |
7-bromo-2-(2-trimethylsilylethoxymethyl)isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2Si/c1-20(2,3)9-8-19-11-17-7-6-12-4-5-13(16)10-14(12)15(17)18/h4-7,10H,8-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBWGFAGUJIMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(Trimethylsilyl)ethoxy)methyl)-7-bromoisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1446212.png)
![3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1446213.png)
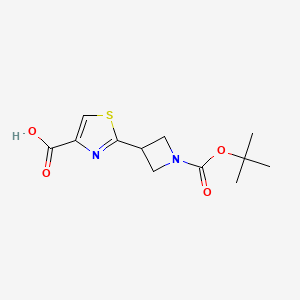
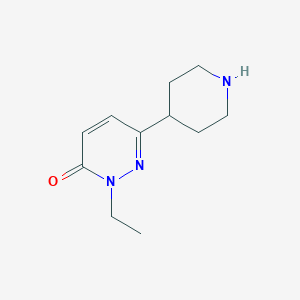
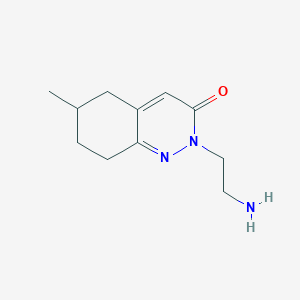
![2-ethyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1446221.png)
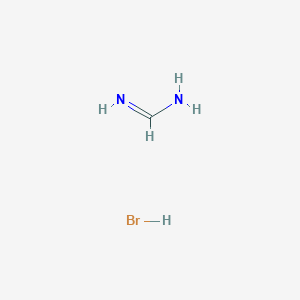
![8-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one](/img/structure/B1446224.png)
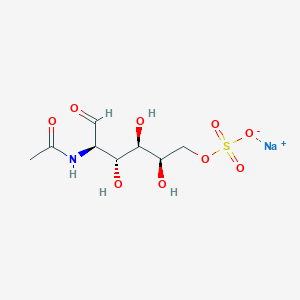
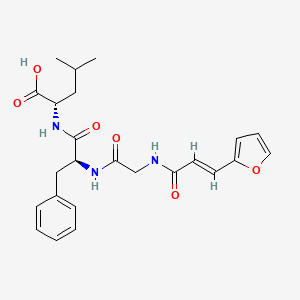
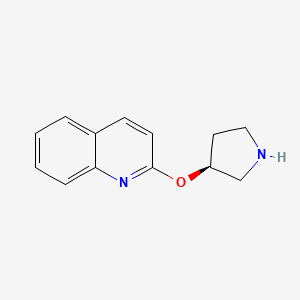
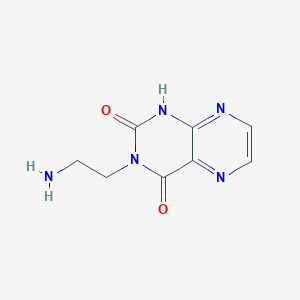
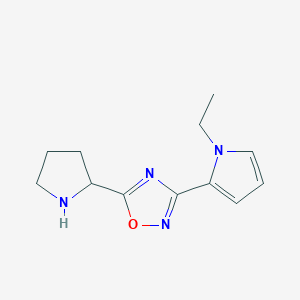
![2-(4-acetyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1446233.png)